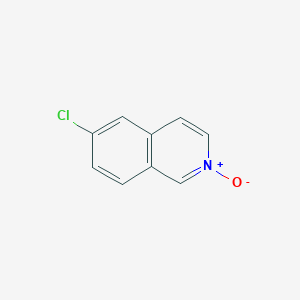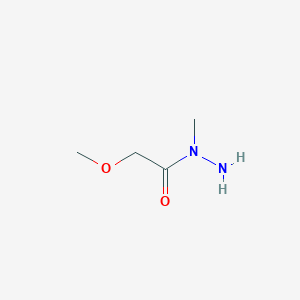
6-chloroisoquinolin-2-ium-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroisoquinolin-2-ium-2-olate (CIQ) is a heterocyclic organic compound belonging to the isoquinoline family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CIQ is also an important building block for the synthesis of quinoline derivatives. This compound has been extensively studied by scientists and has a wide range of applications in various fields.
科学的研究の応用
6-chloroisoquinolin-2-ium-2-olate has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of quinoline derivatives. 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of a variety of compounds, such as anti-cancer agents, antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and other enzymes. In addition, 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of fluorescent probes and imaging agents for use in biological studies.
作用機序
The mechanism of action of 6-chloroisoquinolin-2-ium-2-olate is not well understood. However, it is believed that 6-chloroisoquinolin-2-ium-2-olate binds to certain proteins and enzymes in the body, which may lead to changes in their activity. 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body.
Biochemical and Physiological Effects
6-chloroisoquinolin-2-ium-2-olate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body. 6-chloroisoquinolin-2-ium-2-olate has also been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.
実験室実験の利点と制限
The main advantage of 6-chloroisoquinolin-2-ium-2-olate is its availability and low cost. It is readily available and can be synthesized from a variety of starting materials. In addition, 6-chloroisoquinolin-2-ium-2-olate is relatively stable and can be stored for extended periods of time. The main limitation of 6-chloroisoquinolin-2-ium-2-olate is that it is not water soluble and therefore, it is not suitable for use in aqueous solutions. In addition, 6-chloroisoquinolin-2-ium-2-olate is not very soluble in organic solvents and therefore, it is not suitable for use in organic synthesis.
将来の方向性
The potential future directions for 6-chloroisoquinolin-2-ium-2-olate include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research into the biochemical and physiological effects of 6-chloroisoquinolin-2-ium-2-olate could lead to the development of new drugs and therapeutic agents. Finally, further research into the advantages and limitations of 6-chloroisoquinolin-2-ium-2-olate for lab experiments could lead to the development of new synthetic methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate.
合成法
6-chloroisoquinolin-2-ium-2-olate can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, 2-chloro-4-methylbenzaldehyde, 2-chloro-4-methoxybenzaldehyde, and 2-chloro-4-methoxybenzyl alcohol. The most commonly used method is the condensation reaction of 2-chlorobenzaldehyde and ethylenediamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures of around 110-120°C and yields 6-chloroisoquinolin-2-ium-2-olate in high yields. Other methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate include the Ullmann reaction, the Wurtz reaction, and the Fischer indole synthesis.
特性
IUPAC Name |
6-chloro-2-oxidoisoquinolin-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYTLUVUSQYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline 2-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)








